molecular formula C18H19F3N4O2 B12924250 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-80-1

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12924250
CAS No.: 42055-80-1
M. Wt: 380.4 g/mol
InChI Key: KMCPBXWINUEVMA-UHFFFAOYSA-N
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Description

The compound 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- (CAS RN: 42055-80-1) is a pyrimidine derivative with a hydroxamic acid moiety (N-hydroxy acetamide) attached to the pyrimidine ring. Its structure includes two key substituents: a piperidinyl group at position 6 and a 3-(trifluoromethyl)phenyl group at position 2 of the pyrimidine core . The hydroxamic acid group is notable for its metal-chelating properties, which are often exploited in medicinal chemistry for enzyme inhibition (e.g., histone deacetylase inhibitors) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinyl substituent may improve solubility and influence pharmacokinetics.

Properties

CAS No.

42055-80-1

Molecular Formula

C18H19F3N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-hydroxy-2-[6-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)13-6-4-5-12(9-13)17-22-14(11-16(26)24-27)10-15(23-17)25-7-2-1-3-8-25/h4-6,9-10,27H,1-3,7-8,11H2,(H,24,26)

InChI Key

KMCPBXWINUEVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, piperidine, and trifluoromethyl-substituted benzene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific mechanism of action for 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is still under investigation, but it may involve modulation of signaling pathways associated with cancer cell survival.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems make them promising candidates for further research .

Pharmacological Applications

  • Pain Management : The piperidine moiety in the compound suggests potential analgesic properties. Research on related piperidine derivatives has shown efficacy in pain relief through opioid receptor modulation . This opens avenues for developing new pain management therapies.
  • Antimicrobial Properties : Preliminary studies indicate that pyrimidine derivatives may possess antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups can enhance the lipophilicity of the compound, potentially improving its efficacy against bacterial and fungal strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth, apoptosis induction
NeuroprotectiveProtection against neuronal cell death
AnalgesicModulation of pain pathways
AntimicrobialActivity against bacterial and fungal pathogens

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal explored the anticancer effects of a similar pyrimidine derivative on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this class of compounds could be developed into effective cancer therapeutics .
  • Neuroprotective Mechanism Investigation :
    Another study focused on the neuroprotective mechanisms of related compounds in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta aggregation and promote neurogenesis, highlighting their potential as therapeutic agents for cognitive disorders .

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name / Structure Substituents Functional Groups Key Features Potential Applications Evidence ID
Target Compound : 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- - 6-(1-piperidinyl)
- 2-(3-(trifluoromethyl)phenyl)
- N-hydroxy acetamide
Hydroxamic acid Chelation capability, enhanced lipophilicity Enzyme inhibition, drug development
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide - 4-(4-fluorophenyl)
- 5-hydroxymethyl
- 6-isopropyl
- N-methyl-sulfonamide
Sulfonamide Crystallographically characterized; no biological data reported Material science, crystallography studies
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate - 4-(4-fluorophenyl)
- 6-isopropyl
- Methyl carboxylate
- N-methyl-sulfonamide
Carboxylate ester Structural rigidity from sulfonamide and ester groups Synthetic intermediate, agrochemicals
4-Methyl-6-phenylpyrimidin-2-amine - 4-methyl
- 6-phenyl
- 2-amine
Amine Twisted aromatic rings (29.4°–46.3° dihedral angles) Pesticides, pharmaceuticals (hydrogen-bonding motifs)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine - 4-methoxyphenyl
- 5-(trifluoromethylanilino)methyl
- 2-phenyl
Amine, trifluoromethyl Biological activity studies (unspecified) Medicinal chemistry (targeted therapies)
5-Acetyl-4-(3-hydroxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one - 3-hydroxyphenyl
- 5-acetyl
- Tetrahydropyrimidinone
Ketone, hydroxyl Hydrogen-bonding interactions Supramolecular chemistry, molecular recognition

Key Observations

Functional Group Diversity: The target compound’s hydroxamic acid group distinguishes it from derivatives with sulfonamides (e.g., ), carboxylates (), or amines (). This group may confer unique bioactivity, such as enzyme inhibition via metal coordination . Trifluoromethyl substituents are shared with the compound in , enhancing resistance to metabolic degradation compared to non-fluorinated analogs (e.g., ).

Substituent Effects: Piperidinyl vs. Aromatic Ring Geometry: Compounds like exhibit significant twisting between phenyl and pyrimidine rings (29°–46°), which could influence binding interactions in biological systems.

Reported Applications: While the target compound lacks explicit biological data, structurally related molecules are used in pesticides (), agrochemicals (), and medicinal chemistry ().

Biological Activity

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Name: 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)-
  • Molecular Formula: C18H20F3N3O2
  • Molecular Weight: 369.37 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structural features, particularly those containing trifluoromethyl groups. For example, derivatives of 1H-pyrazole with trifluoromethyl phenyl moieties demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Notes
Compound AStaphylococcus aureus0.5 µg/mLHigh potency against biofilm formation
Compound BEnterococcus faecalis1.0 µg/mLLow resistance development observed

Cytotoxicity and Selectivity

The cytotoxic effects of 4-Pyrimidineacetamide derivatives have been evaluated in various cancer cell lines. Studies indicate that these compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival, notably the mTOR pathway .

Case Study: mTOR Inhibition
In a study conducted on a range of synthesized compounds, including derivatives similar to 4-Pyrimidineacetamide, it was found that they inhibited mTORC1 activity effectively. The most potent compounds showed an IC50 value in the low nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .

The biological activity of 4-Pyrimidineacetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting mTORC1 disrupt cellular growth signals.
  • Antimicrobial Action : The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and bacterial inhibition .
  • Selective Toxicity : These compounds preferentially induce apoptosis in cancer cells through specific receptor interactions.

Research Findings

Research has shown that the incorporation of trifluoromethyl groups into aromatic systems significantly enhances biological activity. This has been observed across various studies focusing on different derivatives of pyrimidineacetamides .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
CytotoxicitySelective towards cancer cells
mTOR InhibitionLow nanomolar IC50 values

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